Roxatidine bismuth citrate

Gastroprotection Stress ulcer Bismuth subcitrate

Roxatidine bismuth citrate (code name MX1, CAS 178487-37-1) is a research-stage salt formed from the active metabolite of the H2-receptor antagonist roxatidine and a bismuth citrate complex. Its molecular formula is C₂₃H₃₁BiN₂O₁₀, with a molecular weight of 704.49 g/mol.

Molecular Formula C23H31BiN2O10
Molecular Weight 704.5 g/mol
Cat. No. B13735538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxatidine bismuth citrate
Molecular FormulaC23H31BiN2O10
Molecular Weight704.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3]
InChIInChI=1S/C17H26N2O3.C6H8O7.Bi/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3
InChIKeyUDQFPZUHQOHJDH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxatidine Bismuth Citrate (MX1): A Dual-Action H2 Antagonist–Bismuth Complex for Preclinical Gastroprotection Research


Roxatidine bismuth citrate (code name MX1, CAS 178487-37-1) is a research-stage salt formed from the active metabolite of the H2-receptor antagonist roxatidine and a bismuth citrate complex [1]. Its molecular formula is C₂₃H₃₁BiN₂O₁₀, with a molecular weight of 704.49 g/mol . Unlike single-entity H2 antagonists (cimetidine, ranitidine, famotidine) or stand-alone bismuth preparations (bismuth subcitrate, bismuth subsalicylate), MX1 was designed to integrate acid-suppressive, cytoprotective, mucin-enhancing, and anti-Helicobacter pylori activities within a single molecular entity [2]. The compound remains primarily a preclinical tool; no registered human clinical trials were identified in the peer-reviewed literature.

Why Roxatidine Acetate or Bismuth Subcitrate Alone Cannot Replicate the Pharmacological Profile of Roxatidine Bismuth Citrate


Roxatidine bismuth citrate (MX1) integrates two pharmacophores—an H2-receptor antagonist (roxatidine) and a bismuth citrate complex—within a single salt, yielding functional activities that neither component alone can fully recapitulate [1]. The parent H2 antagonist roxatidine suppresses gastric acid secretion but lacks intrinsic anti-H. pylori activity and exhibits dose-dependent gastroprotection that is less potent than the bismuth complex at equimolar doses [2]. Conversely, bismuth subcitrate provides anti-H. pylori activity and modest mucosal protection but demonstrates no meaningful acid-suppressive capacity and requires high doses to achieve statistically significant gastroprotection in preclinical stress ulcer models [3]. The covalent integration of both moieties in MX1 yields antisecretory potency exceeding twice that of roxatidine alone and gastroprotective efficacy at doses where bismuth subcitrate is ineffective, making simple substitution with either single agent pharmacologically inadequate [2][3].

Quantitative Differentiation Evidence for Roxatidine Bismuth Citrate Versus Closest Comparators


Low-Dose Gastroprotective Efficacy: Roxatidine Bismuth Citrate vs Bismuth Subcitrate in Restraint Stress Ulcer Model

In a 24-hour restraint stress ulcer model in rats, roxatidine bismuth citrate (MX1) produced significant gastroprotection at doses where bismuth subcitrate was ineffective. At the lowest tested dose of 12.5 mg/kg, MX1 reduced mean ulcer number by 64.3% and ulcer size by 55.9%, while bismuth subcitrate achieved statistically significant reductions only at the highest dose of 140 mg/kg (−28.5% ulcer size; −44.8% ulcer number) [1]. The superior potency and lower efficacious dose threshold of MX1 demonstrate that the covalent integration of the H2 antagonist with bismuth citrate generates gastroprotective activity that cannot be achieved by bismuth subcitrate alone.

Gastroprotection Stress ulcer Bismuth subcitrate

Anti-Secretory Potency: Roxatidine Bismuth Citrate vs Parent Roxatidine in Pylorus-Ligated Rats

In histamine-stimulated female Wistar pylorus-ligated rats, roxatidine bismuth citrate (MX1) demonstrated anti-secretory and anti-acidic potency more than twice that of the parent compound roxatidine when compared on a molar basis [1]. This finding indicates that complexation with bismuth citrate does not merely preserve H2-antagonist activity but significantly enhances it, providing a quantitative potency advantage over the non-bismuth parent compound.

Gastric acid secretion H2-receptor antagonism Antisecretory potency

Cytoprotective Superiority at Equimolar Dose: Roxatidine Bismuth Citrate vs Parent Roxatidine in Ethanol-Induced Gastric Injury

In an ethanol-induced gastric ulcer model in male Wistar rats, direct comparison of roxatidine bismuth citrate (MX1) and roxatidine at an equimolar dose of 160 μmol/kg demonstrated a significantly more potent cytoprotective effect for MX1 [1]. Both compounds reduced lesion number and total lesion length compared to vehicle, but MX1 provided greater mucosal protection at the same molar exposure, confirming that the bismuth citrate component contributes additional cytoprotective activity beyond H2 receptor blockade alone.

Cytoprotection Ethanol-induced ulcer Gastric mucosal defense

Differential Modulation of Gastric Mucin Barrier: Roxatidine-Based Compounds vs Cimetidine, Ranitidine, and Famotidine

The roxatidine scaffold possesses a unique capacity among H2-receptor antagonists to stimulate gastric mucin biosynthesis and preserve the mucus barrier, a property not shared by cimetidine, ranitidine, or famotidine [1][2]. In cultured rabbit gastric mucosal cells, roxatidine directly stimulated mucus secretion and synthesis, while cimetidine, ranitidine, and famotidine produced no such effect, demonstrating that H2 receptor blockade alone is insufficient to activate mucus production [1]. In a 7-day in vivo rat study, famotidine (3 mg/kg/day) significantly decreased both mucin biosynthesis and accumulation in gastric mucosa, whereas roxatidine (100 mg/kg/day) maintained mucin content and surface mucus cell-derived mucin immunoreactivity [2]. Roxatidine bismuth citrate (MX1) extends this property: at 10⁻⁶ M, MX1 significantly enhanced [³H]glucosamine incorporation into mucin in rat gastric corpus tissue, confirming that the mucin-stimulating activity is retained in the bismuth citrate salt [3].

Mucin biosynthesis Gastric mucus barrier H2-receptor antagonist classification

Anti-Helicobacter pylori Activity: Roxatidine Bismuth Citrate vs Reference Bismuth Preparation De-Nol

Microbiological testing of roxatidine bismuth citrate (MX1) against Helicobacter pylori demonstrated a minimum inhibitory concentration (MIC) range of 4–64 μg bismuth/mL, comparable to the reference bismuth preparation De-Nol (colloidal bismuth subcitrate) tested under identical conditions [1]. This indicates that the anti-H. pylori activity of the bismuth component is fully retained in the MX1 complex, while the parent compound roxatidine (lacking bismuth) has no intrinsic anti-H. pylori activity. The MIC range places MX1 within the same anti-H. pylori potency bracket as established bismuth preparations used in eradication regimens.

Helicobacter pylori MIC Bismuth antimicrobial

Evidence-Backed Research Application Scenarios for Roxatidine Bismuth Citrate (MX1)


Preclinical Gastroprotective Screening in NSAID- and Stress-Induced Gastric Injury Models

Investigators studying gastric mucosal protection against non-steroidal anti-inflammatory drug (NSAID)-induced or stress-induced injury should consider MX1 as a dual-mechanism reference compound. Evidence demonstrates that MX1 provides dose-dependent gastroprotection against acetylsalicylic acid- and indomethacin-induced damage comparable to roxatidine and superior to bismuth subcitrate, while also enhancing mucin biosynthesis [1]. Its efficacy at doses as low as 12.5 mg/kg in the stress ulcer model [2] makes it suitable for dose-ranging studies where reduced bismuth exposure is desired.

Helicobacter pylori Eradication Research Requiring Combined Acid Suppression and Direct Antimicrobial Activity

For in vivo H. pylori infection models or in vitro susceptibility testing, MX1 offers the experimental convenience of a single agent providing both H2-receptor-mediated acid suppression and bismuth-mediated anti-H. pylori activity (MIC 4–64 μg bismuth/mL) [1]. This dual functionality eliminates the need to co-administer separate H2 antagonist and bismuth compounds, simplifying experimental protocols and reducing pharmacokinetic confounding. The anti-H. pylori potency is equivalent to the reference bismuth preparation De-Nol under identical assay conditions [1].

Gastric Mucus Barrier and Mucosal Defense Mechanistic Studies

Researchers investigating the role of the mucus barrier in gastric mucosal defense can employ MX1 as a pharmacological tool that simultaneously suppresses acid secretion and stimulates mucin biosynthesis [1][2]. Unlike famotidine, which significantly reduces mucin biosynthesis and accumulation, the roxatidine scaffold—retained in MX1—preserves and enhances the mucus barrier [2][3]. This property enables experimental designs that separate acid-suppressive effects from mucus-depleting effects, a distinction not achievable with famotidine or cimetidine.

Comparative Pharmacology Studies of Bismuth–H2 Antagonist Conjugates

MX1 serves as a key comparator in structure-activity relationship (SAR) studies of organobismuth compounds for gastrointestinal applications. Its >2-fold enhancement in anti-secretory potency over the parent H2 antagonist [1], combined with superior low-dose gastroprotection versus bismuth subcitrate [2], establishes a benchmark for evaluating next-generation bismuth–antisecretory conjugates. The independent validation of gastroprotection in three distinct injury models (restraint stress, ethanol, and NSAID) [1][2][3] provides a robust multi-model reference dataset.

Quote Request

Request a Quote for Roxatidine bismuth citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.